molecular formula C8H11N3O B13296316 (3S)-3-Amino-3-(4-pyridyl)propanamide

(3S)-3-Amino-3-(4-pyridyl)propanamide

Cat. No.: B13296316
M. Wt: 165.19 g/mol
InChI Key: XAEYVNIRCJMCJG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(4-pyridyl)propanamide is an organic compound characterized by the presence of an amino group, a pyridyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(4-pyridyl)propanamide typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-pyridinecarboxaldehyde and (S)-alanine.

    Formation of Intermediate: The reaction between 4-pyridinecarboxaldehyde and (S)-alanine under specific conditions (e.g., presence of a reducing agent like sodium borohydride) leads to the formation of an intermediate compound.

    Amidation Reaction: The intermediate undergoes an amidation reaction with ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Amino-3-(4-pyridyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The pyridyl group can be reduced under specific conditions to yield reduced pyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products:

    Oxidation Products: Oxo derivatives of this compound.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-pyridyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-pyridyl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modifies.

    Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

    (3S)-3-Amino-3-(2-pyridyl)propanamide: Similar structure but with a 2-pyridyl group instead of a 4-pyridyl group.

    (3S)-3-Amino-3-(3-pyridyl)propanamide: Similar structure but with a 3-pyridyl group instead of a 4-pyridyl group.

Uniqueness:

    Positional Isomerism: The position of the pyridyl group (4-pyridyl) in (3S)-3-Amino-3-(4-pyridyl)propanamide imparts unique chemical and biological properties compared to its positional isomers.

    Functional Group Interactions: The specific arrangement of functional groups in this compound may result in distinct reactivity and interaction profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-4-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12)/t7-/m0/s1

InChI Key

XAEYVNIRCJMCJG-ZETCQYMHSA-N

Isomeric SMILES

C1=CN=CC=C1[C@H](CC(=O)N)N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.